5-Isopentylpyridin-2-amine

Description

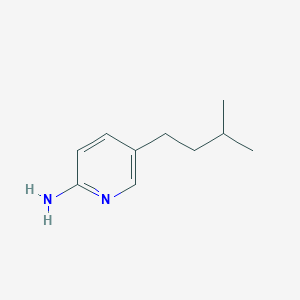

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylbutyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTAJKBHHULAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopentylpyridin 2 Amine and Advanced Analogues

Direct Synthetic Routes to 5-Isopentylpyridin-2-amine

Direct synthetic routes aim to construct the this compound core structure from acyclic or heterocyclic precursors. These methods are often versatile, allowing for the synthesis of a range of analogues by modifying the starting materials.

Conventional Multistep Synthesis Approaches

Conventional methods for the synthesis of 2-amino-5-alkylpyridines often involve the construction of the pyridine (B92270) ring from acyclic precursors or the modification of existing pyridine derivatives through a sequence of classical organic reactions. A common strategy involves the nitration of a pyridine derivative, followed by reduction of the nitro group to an amine.

For instance, a general synthesis of a 2-amino-5-alkylpyridine could start with the nitration of a suitable pyridine precursor. The synthesis of 2-amino-5-nitropyridine (B18323), a related compound, is achieved by the nitration of 2-aminopyridine (B139424). In a typical procedure, 2-aminopyridine is dissolved in dichloroethane and treated with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at a controlled temperature, and after completion, the product is isolated by neutralization and filtration, affording 2-amino-5-nitropyridine in high yield and purity. chemicalbook.com This nitro-substituted aminopyridine can then serve as a versatile intermediate for further functionalization, including the introduction of an isopentyl group at the 5-position via Sandmeyer-type reactions or other cross-coupling methods, followed by reduction of the nitro group to the desired amine.

Another classical approach is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide. nih.gov However, this reaction typically yields 2-aminopyridine and may not be suitable for the direct synthesis of substituted aminopyridines with high regioselectivity.

A plausible multistep synthesis for this compound could begin with a pyridine derivative already bearing the isopentyl group, which is then subjected to amination. Alternatively, a 2-amino-5-halopyridine could be used as a key intermediate. For example, 2-amino-5-chloropyridine (B124133) can be prepared by the chlorination of 2-aminopyridine in a strongly acidic medium. google.com The subsequent introduction of the isopentyl group could then be achieved through a cross-coupling reaction.

The synthesis of 2-amino-5-fluoropyridine (B1271945) has been reported through a multistep sequence starting from 2-aminopyridine, involving nitration, amino group protection by acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine, and finally deprotection. researchgate.net A similar strategy could be envisioned where the diazonium salt intermediate is used in a coupling reaction to introduce the isopentyl moiety.

| Starting Material | Key Steps | Intermediate(s) | Final Product | Reference(s) |

| 2-Aminopyridine | Nitration | 2-Amino-5-nitropyridine | 2-Amino-5-nitropyridine | chemicalbook.comguidechem.com |

| 2-Aminopyridine | Chlorination | 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine | google.com |

| 2-Aminopyridine | Nitration, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis | 2-Acetamido-5-nitropyridine, 5-Amino-2-acetamidopyridine, 5-Fluoro-2-acetamidopyridine | 2-Amino-5-fluoropyridine | researchgate.net |

Palladium-Catalyzed Amination Strategies for Pyridine Systems

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is widely applicable to the synthesis of aryl and heteroaryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

For the synthesis of this compound, a suitable precursor would be a 2-halo-5-isopentylpyridine. The amination of this substrate could be achieved using ammonia (B1221849) or an ammonia surrogate. The direct use of ammonia can be challenging due to its high volatility and potential for catalyst inhibition. synthesisspotlight.com To overcome these challenges, various ammonia equivalents have been developed, such as benzophenone (B1666685) imine or silylamides, which undergo coupling followed by hydrolysis to yield the primary amine. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bidentate phosphine (B1218219) ligands like BINAP and DPEPhos, as well as sterically hindered alkylphosphine ligands, have proven effective in promoting the amination of a wide range of substrates. wikipedia.org The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., NaOtBu, Cs₂CO₃), and solvent (e.g., toluene, dioxane), must be carefully optimized for each specific substrate combination.

A recent development in this area is the use of aqueous ammonia as the nitrogen source, which offers a more environmentally friendly and cost-effective approach. synthesisspotlight.com The use of specialized ligands, such as KPhos, has been shown to suppress side reactions and promote the selective formation of the primary arylamine. synthesisspotlight.com

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent | Product | Reference(s) |

| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) / Phosphine Ligands | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Aryl Amines | wikipedia.orgorganic-chemistry.org |

| Aryl/Heteroaryl Chlorides/Bromides | Aqueous Ammonia | Pd / KPhos | Hydroxide Base | - | Primary Aryl/Heteroaryl Amines | synthesisspotlight.com |

Transition-Metal-Free Synthetic Protocols for Aminopyridines

While palladium-catalyzed methods are highly effective, the development of transition-metal-free synthetic routes is of great interest due to the cost and potential toxicity of heavy metals. Nucleophilic aromatic substitution (SNAr) reactions provide a classical and often efficient pathway to aminopyridines, particularly when the pyridine ring is activated by electron-withdrawing groups.

The synthesis of 2-aminopyridines can be achieved through the reaction of 2-halopyridines with a suitable nitrogen nucleophile. The reactivity of the halopyridine towards SNAr follows the order F > Cl > Br > I. For less activated pyridines, harsher reaction conditions, such as high temperatures and the use of strong bases, may be necessary.

Microwave-assisted organic synthesis has been shown to accelerate SNAr reactions, often leading to higher yields and shorter reaction times in the absence of a transition metal catalyst. A solvent-free direct amination of halopyridines with amines has been developed under microwave irradiation, providing a green and efficient method for the synthesis of aminopyridines. nih.gov

Another transition-metal-free approach involves the use of hypervalent iodine reagents. These reagents can facilitate the amination of aromatic compounds under mild conditions. organic-chemistry.org Additionally, reactions of pyridine N-oxides with activated isocyanides have been reported to yield 2-aminopyridines, providing an alternative to metal-catalyzed methods. nih.gov This method is particularly effective for pyridines bearing electron-withdrawing groups. nih.gov

| Substrate | Reagent | Conditions | Product | Reference(s) |

| Halo(pyridine or pyrimidine) | Amines | Microwave, Solvent-free | Aminated Pyridine/Pyrimidine | nih.gov |

| Pyridine N-oxides | Activated Isocyanides | Mild Hydrolysis | 2-Aminopyridines | nih.gov |

| Dibenzofurans | Various Nucleophiles | - | Functional 2-Arylphenols | rsc.orgresearchgate.net |

Functionalization of Pre-existing Pyridine Ring Systems

An alternative to building the substituted pyridine from the ground up is to introduce the desired functional groups onto a pre-existing pyridine scaffold. This approach is particularly useful for late-stage functionalization and the synthesis of libraries of analogues.

Regioselective C-H Functionalization Strategies for Pyridine Derivatives

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the modification of aromatic and heteroaromatic compounds. The Minisci reaction is a well-established method for the radical alkylation of electron-deficient heterocycles, including pyridines. organic-chemistry.org

In a typical Minisci reaction, an alkyl radical is generated from a carboxylic acid, an alcohol, or an alkyl halide, which then adds to the protonated pyridine ring. The reaction generally favors substitution at the 2- and 4-positions. To achieve regioselectivity, various strategies have been developed, such as the use of directing groups or blocking groups. A recent study has demonstrated a practical and regioselective C-4 alkylation of pyridines using a maleate-derived blocking group. organic-chemistry.orgnih.govchemrxiv.org This approach allows for the selective introduction of alkyl groups at the 4-position, which can be a valuable strategy for the synthesis of specifically substituted pyridines.

While the Minisci reaction is primarily used for alkylation, modifications of this reaction can be employed to introduce other functional groups. The development of regioselective amination reactions via C-H activation is an active area of research and could provide a direct route to aminopyridines from simple pyridine precursors.

| Pyridine Derivative | Alkyl Source | Reagents | Key Feature | Product | Reference(s) |

| Pyridine | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | Radical Alkylation | Mixture of 2- and 4-alkylpyridines | organic-chemistry.org |

| Pyridine with Blocking Group | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | Regioselective C-4 Alkylation | 4-Alkylpyridine | organic-chemistry.orgnih.govchemrxiv.org |

Introduction of the Isopentyl Moiety onto Pyridine Scaffolds

The introduction of the isopentyl group onto a pre-existing pyridine ring can be achieved through several methods, depending on the nature of the pyridine substrate and the desired position of substitution.

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for the introduction of alkyl groups onto aromatic rings. wikipedia.org However, its application to pyridines is often challenging due to the deactivation of the ring by the nitrogen atom and the potential for N-alkylation. The reaction typically requires a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃. Furthermore, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. wikipedia.org For these reasons, direct Friedel-Crafts alkylation of aminopyridines is generally not a preferred method for the synthesis of this compound.

Cross-Coupling Reactions: A more reliable and versatile approach for introducing the isopentyl group is through palladium-catalyzed cross-coupling reactions. If a 2-amino-5-halopyridine is available, a Suzuki coupling with isopentylboronic acid or a Negishi coupling with an isopentylzinc reagent could be employed to form the desired C-C bond. These reactions are known for their high functional group tolerance and regioselectivity.

Minisci Reaction: As mentioned previously, the Minisci reaction can be used to introduce alkyl groups onto the pyridine ring. By choosing the appropriate radical precursor, it may be possible to introduce an isopentyl group. However, controlling the regioselectivity to favor the 5-position in a 2-aminopyridine substrate would be a significant challenge.

Amination of Halogenated Pyridine Precursors

The introduction of an amine group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. Halogenated pyridines, such as 2-chloro- or 2-bromo-5-isopentylpyridine, serve as common precursors for this purpose. Two prominent methods for this amination are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic aromatic substitution is a powerful strategy for the functionalization of arenes and has been extensively applied to pyridine derivatives. thieme-connect.comresearchgate.net The inherent electron deficiency of the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. However, SNAr reactions on pyridines with electron-donating substituents can be challenging due to the decreased electrophilicity of the ring. thieme-connect.de To overcome this, transition-metal-enabled π-coordination activation has emerged as a unique approach. For instance, a ruthenium(II) catalyst can activate aminopyridines for SNAr reactions with amines as nucleophiles by forming a transient η⁶-pyridine complex, which acts as an electrophile. thieme-connect.comresearchgate.net This method has been shown to be effective for a broad array of 4- or 5-substituted 2-aminopyridines, with yields ranging up to 99%. thieme-connect.de

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This method is renowned for its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines under relatively mild conditions. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide. researchgate.net For the synthesis of 2-aminopyridines, this method has proven to be particularly effective, even with volatile amines when the reaction is conducted in sealed tubes. nih.gov The choice of ligand is often critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

| Method | Precursor | Reagents | Key Features | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halo-5-isopentylpyridine | Amine, Base | Can be catalyzed by transition metals like Ruthenium for activated substrates. | thieme-connect.comresearchgate.netthieme-connect.de |

| Buchwald-Hartwig Amination | 2-Halo-5-isopentylpyridine | Amine, Palladium catalyst, Phosphine ligand, Base | Broad substrate scope and high functional group tolerance. | wikipedia.orglibretexts.orgnih.gov |

Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound, this includes the exploration of solvent-free conditions, the use of ionic liquids, and the development of photocatalytic routes.

Solvent-free synthesis offers numerous advantages, including reduced waste, lower costs, and often, shorter reaction times. rsc.orgresearchgate.net The direct amination of halo-pyridines under solvent-free conditions, often facilitated by microwave irradiation, has been shown to be an effective and environmentally friendly approach. researchgate.net This method avoids the use of transition metal catalysts and organic solvents, making it a greener alternative to traditional methods. researchgate.net While catalyst-free methods for the synthesis of 2-aminopyridines are less common, some strategies have been developed that rely on the activation of the pyridine ring through the formation of pyridinium (B92312) salts, which can then undergo nucleophilic substitution with amines under mild conditions. nih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered green solvents due to their negligible vapor pressure, non-volatility, and thermal stability. nih.gov They can act as both solvents and catalysts in organic reactions. alfa-chemistry.com In the synthesis of pyridine derivatives, pyridinium-based ionic liquids have been used to promote reactions such as the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives. alfa-chemistry.com The use of basic ionic liquids, such as [bmim]OH, has been shown to efficiently promote the condensation of aldehydes, malononitrile, and thiophenols to produce highly substituted pyridines. organic-chemistry.org The reusability of the ionic liquid is a key advantage of this approach. mdpi.com Phosphonium-based ionic liquids have also been explored as effective catalysts for the multicomponent synthesis of various pyridine systems. rsc.org

| Sustainable Approach | Description | Advantages | Reference |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using microwave irradiation. | Reduced waste, lower cost, shorter reaction times, environmentally friendly. | rsc.orgresearchgate.netresearchgate.net |

| Catalyst-Free Synthesis | Reactions proceed without a metal or organic catalyst, often through substrate activation. | Avoids catalyst toxicity and cost, simplifies purification. | nih.gov |

| Ionic Liquids | Use of ionic liquids as solvents and/or catalysts. | Green solvent properties, potential for catalyst recycling, can enhance reaction rates and yields. | nih.govalfa-chemistry.comorganic-chemistry.orgmdpi.comrsc.org |

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. mdpi.com For the functionalization of pyridines, photoredox catalysis has been employed for both alkylation and amination reactions. acs.org These methods often involve the generation of pyridinyl radicals from pyridinium ions, which can then couple with other radical species. acs.org The synthesis of C3-alkylated imidazo[1,2-a]pyridines has been achieved through a one-pot condensation and alkylation using an iridium-based photocatalyst under blue-light activation. nih.gov While direct photocatalytic amination of the pyridine core to form 2-aminopyridines is an area of ongoing research, the principles of photocatalysis offer a promising avenue for the development of novel and sustainable synthetic routes. nih.gov

Scalability and Process Intensification in this compound Production

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, and efficiency. For the production of this compound, scalability and process intensification are key. The development of one-pot procedures is highly advantageous as it eliminates the need for isolating intermediates, thereby improving yields, productivity, and reducing environmental impact. google.com

An example of a scalable synthesis of a substituted pyridin-2-amine involved a two-pot procedure that avoided a hazardous amination in a sealed vessel. unimi.it The optimization of each step, including cyclization and reduction, was crucial for the successful large-scale production. unimi.it For instance, the cyclization of a nitrile precursor to a pyridine ring can be a challenging step to scale up, especially if it requires high pressure. unimi.it The use of alternative reagents and reaction conditions that are more amenable to large-scale production, such as avoiding the use of sealed tubes, is a critical aspect of process development. unimi.it The choice of raw materials is also important, with readily available and inexpensive starting materials being preferred for industrial applications. google.comgoogle.com

Advanced Spectroscopic and Structural Elucidation of 5 Isopentylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Isopentylpyridin-2-amine is predicted to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the amine group, and the isopentyl side chain. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. Data from similar structures, such as 2-amino-5-methylpyridine, can be used for approximation. chemicalbook.comnih.gov

The pyridine ring protons are expected in the aromatic region (δ 6.0-8.5 ppm).

H6: This proton, adjacent to the nitrogen and ortho to the isopentyl group, would appear as a doublet. Its chemical shift is predicted to be the most downfield of the ring protons, likely around δ 7.8-8.0 ppm.

H3: This proton, ortho to the amino group, would also be a doublet and is expected to be the most upfield of the ring protons, around δ 6.3-6.5 ppm.

H4: This proton, situated between the other two ring protons, would appear as a doublet of doublets, with a predicted chemical shift around δ 7.1-7.3 ppm.

The amino group (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent and concentration but is expected in the range of δ 4.5-5.5 ppm.

The isopentyl group protons will show characteristic aliphatic signals:

The two equivalent methyl groups (-CH(CH₃)₂) will produce a doublet around δ 0.9-1.0 ppm.

The methine proton (-CH(CH₃)₂) will be a multiplet further downfield, around δ 1.6-1.8 ppm.

The two methylene (B1212753) groups (-CH₂-CH₂-) will appear as distinct multiplets. The methylene group attached to the pyridine ring is expected around δ 2.4-2.6 ppm, while the adjacent methylene group would be around δ 1.4-1.6 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet | 6H |

| -CH₂-CH- | 1.4 - 1.6 | Multiplet | 2H |

| -CH(CH₃)₂ | 1.6 - 1.8 | Multiplet | 1H |

| Py-CH₂- | 2.4 - 2.6 | Triplet | 2H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| H3 | 6.3 - 6.5 | Doublet | 1H |

| H4 | 7.1 - 7.3 | Doublet of Doublets | 1H |

| H6 | 7.8 - 8.0 | Doublet | 1H |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts for carbons in aromatic rings typically appear between 110-160 ppm, while aliphatic carbons are found in the 10-60 ppm range. libretexts.orglibretexts.org

The pyridine ring carbons are influenced by the nitrogen atom and the substituents.

C2: Attached to the amino group, this carbon is expected to be the most downfield, around 158-160 ppm.

C6: Adjacent to the ring nitrogen, its resonance is predicted around 147-149 ppm.

C4: Expected around 138-140 ppm.

C5: The carbon bearing the isopentyl group, predicted around 128-130 ppm.

C3: This carbon, ortho to the amino group, should be the most upfield of the ring carbons, around 108-110 ppm.

The isopentyl side chain carbons will have chemical shifts characteristic of aliphatic hydrocarbons.

The two equivalent methyl carbons (-CH(CH₃)₂) are expected at δ 22-23 ppm.

The methine carbon (-CH(CH₃)₂) should appear around δ 28-30 ppm.

The methylene carbon adjacent to the methine group is predicted around δ 40-42 ppm.

The methylene carbon attached to the pyridine ring is expected at δ 32-34 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(CH₃)₂ | 22 - 23 |

| -CH(CH₃)₂ | 28 - 30 |

| Py-CH₂- | 32 - 34 |

| -CH₂-CH- | 40 - 42 |

| C3 | 108 - 110 |

| C5 | 128 - 130 |

| C4 | 138 - 140 |

| C6 | 147 - 149 |

| C2 | 158 - 160 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between H3 and H4, and between H4 and H6 on the pyridine ring. Within the isopentyl group, correlations would connect the adjacent methylene and methine protons, confirming the structure of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the proton at δ ~7.9 ppm to the C6 carbon at δ ~148 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the isopentyl side chain to the pyridine ring. For example, the protons of the methylene group attached to the ring (Py-CH₂-) would show a correlation to C4, C5, and C6 of the pyridine ring, confirming the substitution position.

Vibrational Spectroscopy for Molecular Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine and substituted pyridine structure. The analysis is based on well-established correlation tables and data from similar molecules like 2-aminopyridine (B139424). chimia.chtsijournals.comnih.gov

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopentyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a medium to strong band in the 1600-1650 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-NH₂) is expected in the 1250-1340 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Medium |

Raman Spectroscopy Applications for Structural Vibrations

Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For substituted pyridines, Raman spectroscopy is particularly useful for observing symmetric vibrations of the ring. acs.orgcdnsciencepub.comresearchgate.net

Ring Breathing Mode: A strong, sharp band characteristic of the pyridine ring's symmetric "breathing" vibration is expected around 990-1010 cm⁻¹. The exact position can be sensitive to the nature of the substituents.

Ring Stretching Modes: Other symmetric ring stretching vibrations, which may be weak in the IR spectrum, often give strong signals in the Raman spectrum in the 1000-1600 cm⁻¹ range.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes are Raman active.

Symmetry: For molecules with a center of symmetry, IR and Raman activities are mutually exclusive. While this compound lacks such symmetry, some vibrational modes will be inherently more intense in one technique than the other, making the combination of both a powerful tool for a complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is primarily influenced by the aminopyridine chromophore. The isopentyl group, being a saturated alkyl substituent, acts as an auxochrome, which can cause minor shifts in the absorption maxima but does not fundamentally alter the electronic transitions of the aromatic system.

The UV-Vis spectrum of 2-aminopyridine derivatives typically exhibits two main absorption bands originating from π → π* transitions within the pyridine ring. nist.gov The presence of the amino group (-NH₂) introduces the possibility of n → π* transitions, involving the non-bonding electrons on the nitrogen atom. The interaction between the amino group's lone pair and the pyridine π-system influences the energy of these transitions. In acidic solutions, protonation of the ring nitrogen can lead to significant shifts in the absorption bands. While specific experimental data for this compound is not widely published, the expected electronic transitions and approximate absorption maxima can be inferred from data on similar 2-aminopyridine compounds. nist.govnist.gov

| Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~230-250 nm | π → π | Pyridine Ring |

| ~280-310 nm | π → π and n → π* | Aminopyridine System |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₆N₂.

The compound has an even nominal molecular weight, which is consistent with the "nitrogen rule" for a molecule containing an even number of nitrogen atoms. In high-resolution mass spectrometry, the exact mass of the molecular ion ([M]⁺) would be used to confirm the elemental composition.

Upon electron ionization (EI), the molecule undergoes characteristic fragmentation. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely fragmentation pathways involve the isopentyl side chain.

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule.

α-Cleavage: The bond between the first and second carbon of the isopentyl chain can break, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable resonance-stabilized cation.

McLafferty Rearrangement: If a gamma-hydrogen is available on the side chain, a rearrangement can occur, leading to the elimination of a neutral alkene.

Ring Fragmentation: The pyridine ring itself can also fragment, although this typically requires higher energy.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the isopentyl chain |

| 121 | [M - C₃H₇]⁺ | α-Cleavage with loss of a propyl radical |

| 107 | [M - C₄H₉]⁺ | Cleavage with loss of an isobutyl radical |

| 94 | [C₅H₆N₂]⁺ | Loss of the entire isopentyl chain (C₅H₁₀) via rearrangement |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

For this compound, the primary amino group (-NH₂) is a strong hydrogen bond donor, while the pyridinic nitrogen is a hydrogen bond acceptor. This would likely result in the formation of strong N-H···N hydrogen bonds, connecting molecules into chains, tapes, or more complex networks, a common feature in the crystal structures of aminopyridines. nih.gov The flexible isopentyl chain would likely pack in a way that maximizes van der Waals interactions.

While a specific crystal structure for this compound is not available in open literature, SCXRD analysis would yield a comprehensive dataset of its solid-state structure.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates | Precise 3D position of every atom |

| Intermolecular Interactions | Details of hydrogen bonding and other packing forces |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. americanpharmaceuticalreview.com

Powder X-ray diffraction (PXRD) is the principal technique used to identify and differentiate between polymorphic forms. researchgate.net Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. By comparing the PXRD pattern of a sample to reference patterns, one can determine its polymorphic form and detect the presence of other forms as impurities. nih.gov

Although no specific studies on the polymorphism of this compound have been reported, PXRD would be the essential tool for any such investigation. The process would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids with PXRD to identify any unique crystalline phases.

Mechanistic Investigations of Reactions Involving 5 Isopentylpyridin 2 Amine

Detailed Reaction Pathways and Identification of Intermediates in Synthesis

The synthesis of substituted 2-aminopyridines can be achieved through various established methodologies, and a plausible pathway for 5-Isopentylpyridin-2-amine involves a multi-step sequence. nih.govgoogle.com One common and effective route is the palladium-catalyzed Buchwald-Hartwig amination. acs.org

Proposed Synthetic Pathway:

A likely synthetic route begins with a commercially available substituted pyridine (B92270), such as 2-chloro-5-isopentylpyridine. This intermediate would then undergo a palladium-catalyzed cross-coupling reaction with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection if necessary.

Step 1: Preparation of 2-chloro-5-isopentylpyridine. This intermediate can be synthesized from 2-amino-5-isopentylpyridine via a Sandmeyer-type reaction.

Step 2: Palladium-Catalyzed Amination. The 2-chloro-5-isopentylpyridine is subjected to a Buchwald-Hartwig amination reaction. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like Xantphos, and a base. rsc.org An ammonia equivalent, such as benzophenone (B1666685) imine, can be used, followed by hydrolysis to yield the primary amine.

Reaction Mechanism and Intermediates:

The catalytic cycle for the Buchwald-Hartwig amination involves several key intermediates:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-chloro-5-isopentylpyridine, forming a Pd(II) intermediate.

Ligand Exchange/Coordination: The amine (or its surrogate) coordinates to the palladium center.

Deprotonation: The base removes a proton from the coordinated amine, forming an amido-palladium complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst.

Table 1: Key Intermediates in the Proposed Synthesis of this compound

| Step | Intermediate | Description |

| 1 | 2-chloro-5-isopentylpyridine | The electrophilic pyridine substrate for the cross-coupling reaction. |

| 2 | Oxidative Addition Adduct | A Pd(II) species formed by the insertion of Pd(0) into the C-Cl bond. |

| 3 | Amido-Palladium Complex | Formed after coordination of the amine and subsequent deprotonation by a base. |

| 4 | Reductive Elimination Product | The target molecule, this compound, released from the palladium center. |

Alternative synthetic strategies include the classical Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, though this method can sometimes lack regioselectivity with substituted pyridines. wikipedia.org

Mechanistic Role of this compound as a Nucleophile, Base, or Ligand

The chemical character of this compound is defined by the presence of two nitrogen atoms with distinct electronic properties, allowing it to function versatilely as a nucleophile, a base, and a ligand.

As a Nucleophile: The primary nucleophilic site is the exocyclic amino group (-NH₂), which possesses a lone pair of electrons readily available for reaction with electrophiles. The endocyclic pyridine nitrogen is significantly less nucleophilic because its lone pair resides in an sp² hybrid orbital and is part of the aromatic system. masterorganicchemistry.com

N-Alkylation/N-Acylation: The amino group can readily attack electrophiles such as alkyl halides or acyl chlorides. The reaction proceeds through a standard nucleophilic substitution (Sₙ2) or nucleophilic acyl substitution mechanism, respectively. The initial product of alkylation is a secondary amine, which itself is nucleophilic and can react further.

Reactivity Comparison: The nucleophilicity of the amino group in 2-aminopyridines is influenced by resonance donation into the ring, which can slightly reduce its reactivity compared to a typical alkylamine but makes it more reactive than aniline. quora.com

As a Base: Both nitrogen atoms can act as Brønsted-Lowry bases by accepting a proton. However, the basicity of the two sites differs. The pKa of the conjugate acid of 2-aminopyridine (B139424) is approximately 6.86. quora.com

Protonation Sites: In an acidic medium, protonation can occur at either the endocyclic (ring) nitrogen or the exocyclic (amino) nitrogen. While the lone pair of the amino group can delocalize into the ring, making the ring nitrogen more electron-rich, protonation typically favors the ring nitrogen. This is because protonation of the amino group would disrupt this favorable resonance stabilization. researchgate.net

As a Ligand: this compound is an excellent bidentate ligand, capable of coordinating to metal ions through both the pyridine ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. Derivatives of 2-aminopyridine are widely used to create complexes with various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.orgresearchgate.net

Coordination Modes: It can act as a chelating ligand to a single metal center or as a bridging ligand between two metal centers. The specific coordination mode depends on the metal ion, the steric bulk of other ligands, and the reaction conditions. Such coordination is fundamental to its use in catalysis. nsf.gov

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqquimicaorganica.org However, the presence of the powerful electron-donating amino group at the C2 position drastically alters this reactivity.

Directing Effects:

Pyridine Nitrogen: The ring nitrogen is deactivating and acts as a meta-director relative to its position.

Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

The activating effect of the amino group overrides the deactivating effect of the ring nitrogen, making the ring more susceptible to EAS than pyridine itself. sapub.org The regioselectivity is dictated by the amino group. The positions ortho (C3) and para (C5) to the amino group are activated.

Predicted Substitution Pattern: For this compound, the C5 position is already occupied by the isopentyl group. Therefore, electrophilic attack is strongly directed to the C3 position . The stability of the resulting cationic intermediate (the arenium ion or sigma complex) confirms this preference. Attack at C3 allows for a resonance structure where the positive charge is delocalized onto the exocyclic nitrogen, which is a highly stabilizing contributor. Attack at C4 or C6 does not allow for this direct stabilization from the amino group.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Activating/Deactivating Group Influence | Stability of Intermediate | Predicted Outcome |

| C3 | Ortho to activating -NH₂ group | High (charge delocalized onto exocyclic N) | Major Product |

| C4 | --- | Moderate | Minor or no product |

| C5 | Para to activating -NH₂ group | Blocked by isopentyl group | No reaction |

| C6 | Ortho to ring N (deactivated) | Low | Minor or no product |

Analysis of Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a critical role in the physical properties and chemical reactivity of this compound. The molecule possesses both a hydrogen bond donor site (the -NH₂ group) and two hydrogen bond acceptor sites (the lone pair on the amino nitrogen and the lone pair on the pyridine ring nitrogen).

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules of this compound can form extensive networks of hydrogen bonds. A common motif involves one molecule's amino group (donor) interacting with the pyridine nitrogen (acceptor) of a neighboring molecule. These interactions are responsible for its relatively high melting and boiling points compared to non-hydrogen-bonding analogues of similar molecular weight.

Solvent Interactions: In protic solvents like water or methanol (B129727), the compound can both donate and accept hydrogen bonds, which influences its solubility. Theoretical studies on 2-aminopyridine in methanol show that intermolecular hydrogen bonds are strengthened in the excited state. nih.gov This interaction can affect photochemical reactions and spectroscopic properties.

Influence on Reactivity: Hydrogen bonding can modulate reactivity in several ways. Solvation of the lone pairs through hydrogen bonding can decrease the nucleophilicity of the nitrogen atoms. Conversely, hydrogen bonding to the amino protons can increase their acidity, making deprotonation easier under certain basic conditions. In coordination chemistry, hydrogen bonding can help stabilize complex structures. mdpi.comacs.org

Table 3: Potential Hydrogen Bonding Interactions and Their Effects

| Interaction Type | Donor | Acceptor | Potential Influence |

| Intermolecular (Dimer) | -NH₂ | Pyridine N | Affects melting/boiling points, crystal packing. |

| Solvation (Protic Solvent) | -NH₂ | Solvent (e.g., H₂O) | Enhances solubility, can decrease nucleophilicity. |

| Solvation (Protic Solvent) | Solvent (e.g., H₂O) | Pyridine N / Amino N | Stabilizes the ground state, affects basicity. |

Elucidation of Catalytic Cycles in Transformations Mediated by this compound or its Derivatives

While this compound itself is not typically a catalyst, its derivatives, particularly its metal complexes, are highly relevant in homogeneous catalysis. nsf.gov The aminopyridine scaffold is a "privileged ligand" framework. researchgate.net For instance, a palladium(II) complex of a ligand derived from this compound could hypothetically catalyze a cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Hypothetical Catalytic Cycle (Suzuki-Miyaura Coupling):

Consider a catalyst formed from a Pd(II) precursor and a ligand L, where L is a derivative of this compound. The cycle for coupling an aryl halide (Ar-X) with an organoboron reagent (Ar'-B(OR)₂) would proceed as follows:

Precatalyst Activation: The initial Pd(II)-L complex is reduced in situ to the active Pd(0)-L species.

Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X-L]. This is often the rate-determining step.

Transmetalation: A base activates the organoboron reagent, forming a boronate complex. This complex then transfers the Ar' group to the palladium center, displacing the halide (X) and forming a new Pd(II) intermediate, [Ar-Pd(II)-Ar'-L].

Reductive Elimination: The two organic groups (Ar and Ar') are coupled and eliminated from the palladium center, forming the biaryl product (Ar-Ar'). This step regenerates the active Pd(0)-L catalyst, which can then re-enter the catalytic cycle. nih.gov

Recently, ruthenium-catalyzed reactions have demonstrated that the amino group of an aminopyridine can be displaced in a unique nucleophilic aromatic substitution reaction that proceeds via an electrophilic η⁶-pyridine complex intermediate. thieme-connect.deacs.orgscientificupdate.com This opens up novel catalytic pathways where the aminopyridine itself is a substrate in a catalytic transformation.

Theoretical and Computational Chemistry Studies of 5 Isopentylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometry, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. For 5-Isopentylpyridin-2-amine, DFT calculations, employing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized molecular geometry. This would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape.

Furthermore, DFT calculations can yield the total electronic energy and thermodynamic properties, such as enthalpy and Gibbs free energy of formation, which are crucial for understanding the compound's stability. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum could be generated. Comparing these predicted spectra with experimental data serves as a validation of the computational model and aids in the assignment of experimental vibrational bands.

A hypothetical data table of optimized geometric parameters for this compound, as would be obtained from a DFT study, is presented below to illustrate the expected outcomes.

| Parameter | Value |

| Bond Lengths (Å) | |

| N(1)-C(2) | Calculated Value |

| C(2)-N(7) | Calculated Value |

| C(5)-C(8) | Calculated Value |

| Bond Angles (°) ** | |

| C(6)-N(1)-C(2) | Calculated Value |

| N(1)-C(2)-C(3) | Calculated Value |

| C(4)-C(5)-C(8) | Calculated Value |

| Dihedral Angles (°) ** | |

| C(4)-C(5)-C(8)-C(9) | Calculated Value |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For even higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and molecular properties. These high-accuracy calculations would be particularly valuable for benchmarking DFT results and for studying specific electronic phenomena where electron correlation is critical.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The isopentyl group of this compound introduces conformational flexibility. Molecular dynamics (MD) simulations could be employed to explore the potential energy surface of the molecule and identify its low-energy conformers. By simulating the motion of the atoms over time, MD can reveal the preferred spatial arrangements of the isopentyl chain relative to the pyridine (B92270) ring.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water), one can investigate hydrogen bonding patterns between the amine group and solvent molecules, as well as hydrophobic interactions involving the isopentyl group. This provides insight into the compound's behavior in a condensed phase.

In Silico Approaches for Reaction Pathway Prediction and Optimization

Computational methods can be used to predict the likely outcomes of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, transition states can be located, and activation energies can be calculated. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, the reactivity of the amino group or the pyridine nitrogen towards electrophiles could be computationally explored to predict sites of reaction and potential products.

Prediction of Spectroscopic Parameters via Computational Methods

As mentioned, DFT can predict IR and Raman spectra. Additionally, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed and are highly valuable for confirming the structure of the molecule by comparison with experimental NMR data.

An illustrative table of predicted spectroscopic data is shown below.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| H (on C3) | Calculated Value |

| H (on C4) | Calculated Value |

| H (on C6) | Calculated Value |

| H (on NH₂) | Calculated Value |

| H (on isopentyl chain) | Calculated Values |

| ¹³C NMR Chemical Shift (ppm) | |

| C2 | Calculated Value |

| C3 | Calculated Value |

| C4 | Calculated Value |

| C5 | Calculated Value |

| C6 | Calculated Value |

| C (on isopentyl chain) | Calculated Values |

| Major IR Absorption (cm⁻¹) | |

| N-H stretch | Calculated Value |

| C-N stretch | Calculated Value |

| Aromatic C-H stretch | Calculated Value |

| Aliphatic C-H stretch | Calculated Value |

Note: The values in this table are placeholders and would need to be determined by actual computational studies.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From these calculations, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity.

A summary of the kind of data expected from an FMO analysis is presented in the following table.

| Parameter | Value (eV) |

| Energy of HOMO | Calculated Value |

| Energy of LUMO | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Chemical Softness (S) | Calculated Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Coordination Chemistry of 5 Isopentylpyridin 2 Amine As a Ligand

Coordination Modes of Pyridin-2-amine Ligands with Transition Metals

Pyridin-2-amine and its derivatives are a significant class of N-donor heterocyclic ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals such as palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org The versatility of their coordination is a key feature, allowing for the construction of diverse molecular architectures. pvpcollegepatoda.orgvot.pl

Monodentate Coordination through the Pyridine (B92270) Nitrogen Atom

The most prevalent coordination mode for pyridin-2-amine ligands is as a monodentate ligand, bonding to a metal center through the lone pair of electrons on the pyridine nitrogen atom. pvpcollegepatoda.orgmdpi.com This η¹-coordination is particularly common when the metal fragment is not amenable to accepting a greater number of electrons that would result from a different coordination mode. mdpi.com In this arrangement, the exocyclic amino group does not directly participate in the primary coordination sphere but remains available for secondary interactions. pvpcollegepatoda.org Structural studies of various metal complexes have confirmed this bonding preference. pvpcollegepatoda.org

Chelating and Bridging Coordination Modes of Pyridin-2-amine Ligands

Beyond simple monodentate binding, pyridin-2-amine ligands can exhibit more complex coordination behaviors, including acting as chelating and bridging ligands. pvpcollegepatoda.orgmdpi.com

Chelating Mode: In its deprotonated form (as an aminopyridinato anion), the ligand can act as a bidentate chelating agent, coordinating to a single metal center through both the pyridine nitrogen and the amido nitrogen. vot.plmdpi.com This forms a stable five-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect. researchgate.netunm.edu Even in its neutral form, bidentate coordination is possible through the pyridine and the exocyclic amine nitrogens. pvpcollegepatoda.org

Bridging Mode: Pyridin-2-amine ligands can also bridge two metal centers. This can occur in several ways, for instance, where the pyridine nitrogen binds to one metal and the amino nitrogen binds to another. This mode of coordination is crucial in the formation of polynuclear complexes and coordination polymers. mdpi.comscribd.com

A summary of these coordination modes is presented in the table below.

| Coordination Mode | Description | Key Features |

| Monodentate | Binds to a single metal center via the pyridine nitrogen atom. | Most common mode; exocyclic amine is non-coordinating. pvpcollegepatoda.orgmdpi.com |

| Chelating | Binds to a single metal center via both the pyridine and amino nitrogens. | Forms a stable five-membered ring; often involves deprotonation of the amine group. vot.plresearchgate.net |

| Bridging | Connects two different metal centers. | The pyridine and amino nitrogens coordinate to separate metals, leading to polynuclear structures. mdpi.comscribd.com |

Influence of the Amine Nitrogen in Coordination Architectures

The exocyclic amine nitrogen plays a multifaceted role in the coordination chemistry of pyridin-2-amine ligands. While direct coordination through this weaker nitrogen donor is uncommon and typically only occurs when the pyridine nitrogen is sterically hindered, its indirect influence is significant. mdpi.com When the ligand coordinates in a monodentate fashion through the pyridine nitrogen, the uncoordinated amine group can participate in the formation of intramolecular or intermolecular hydrogen bonds. pvpcollegepatoda.org These hydrogen bonding interactions are crucial in stabilizing the resulting complexes and directing the formation of specific supramolecular architectures in the solid state. pvpcollegepatoda.orgmdpi.com Upon deprotonation, the amido nitrogen becomes a much stronger donor, readily participating in chelation to form stable metallacycles. vot.pl

Synthesis and Comprehensive Characterization of Metal Complexes Involving 5-Isopentylpyridin-2-amine

While specific literature on the synthesis of metal complexes with this compound is not extensively detailed, the general procedures for forming complexes with substituted 2-aminopyridine (B139424) ligands are well-established. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure involves dissolving the this compound ligand in a solvent like ethanol or methanol (B129727). nih.govnih.gov A solution of the transition metal salt (e.g., chlorides, nitrates, or acetates) in the same or a different solvent is then added, often with stirring. nih.govekb.eg The reaction mixture may be heated under reflux for several hours to ensure completion. nih.govekb.eg Upon cooling, the resulting solid complex can be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried under vacuum. nih.gov

The comprehensive characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed:

Elemental Analysis: To confirm the empirical formula and the metal-to-ligand stoichiometry.

Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the N-H group.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of diamagnetic complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which gives insight into the number of unpaired electrons and the electronic configuration of the metal ion.

Electronic and Steric Effects of the Isopentyl Group on Coordination Behavior

The presence of the isopentyl group at the 5-position of the pyridin-2-amine ligand is expected to influence its coordination behavior through both electronic and steric effects.

Electronic Effects: The isopentyl group is an alkyl group, which is electron-donating by nature through an inductive effect (+I). This effect increases the electron density on the pyridine ring. An increase in electron density on the pyridine nitrogen atom enhances its basicity and its ability to act as a Lewis base, potentially leading to the formation of stronger coordination bonds with metal centers. This enhanced donor capacity can affect the electronic properties of the resulting metal complex.

| Effect | Description | Impact on Coordination |

| Electronic | The isopentyl group is electron-donating (+I effect). | Increases electron density on the pyridine nitrogen, enhancing its basicity and donor strength. May lead to stronger metal-ligand bonds. |

| Steric | The isopentyl group adds bulk to the ligand backbone. | Can influence the approach of other ligands, affect solid-state packing, and potentially favor specific coordination geometries or lower coordination numbers. mdpi.comcam.ac.uk |

Thermodynamic Stability and Kinetic Lability of this compound Metal Complexes

The thermodynamic stability and kinetic lability of metal complexes are fundamental concepts in coordination chemistry. Thermodynamic stability refers to the position of the equilibrium for the formation of a complex, while kinetic lability refers to the rate at which the ligands in a complex are exchanged with other ligands. libretexts.orglibretexts.org

It is crucial to distinguish between thermodynamic stability and kinetic inertness. A complex can be thermodynamically stable but kinetically labile, meaning it is favored at equilibrium but undergoes rapid ligand exchange. libretexts.orglibretexts.org Conversely, a complex can be thermodynamically unstable yet kinetically inert, meaning it will eventually decompose but does so very slowly. libretexts.orglibretexts.org

Structure Activity Relationship Sar Studies in Chemical Transformations

Influence of the Isopentyl Moiety on Chemical Reactivity and Selectivity in Organic Reactions

The isopentyl group, a five-carbon branched alkyl chain attached at the C5 position of the pyridine (B92270) ring, significantly modulates the electronic properties and, consequently, the chemical reactivity of the molecule. As an alkyl group, it functions as an electron-donating group (EDG) primarily through a positive inductive effect (+I). This effect involves the donation of electron density through the sigma (σ) bonds to the sp2-hybridized carbon of the pyridine ring.

This electron enrichment has several consequences for the molecule's reactivity:

Activation towards Electrophilic Aromatic Substitution (SEAr): The increased electron density makes the pyridine ring more nucleophilic and thus more reactive towards electrophiles. While pyridine itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, the presence of activating groups can facilitate such reactions. The isopentyl group, in concert with the powerful electron-donating amino group at the C2 position, enhances the ring's propensity to react with electrophiles.

Deactivation towards Nucleophilic Aromatic Substitution (SNAr): Pyridine is inherently electron-deficient, particularly at the C2, C4, and C6 positions, making it susceptible to attack by nucleophiles. The electron-donating nature of the isopentyl group counteracts this deficiency, thereby reducing the ring's reactivity towards nucleophilic attack.

Impact of Pyridine Nitrogen Basicity and Amine Nucleophilicity on SAR

5-Isopentylpyridin-2-amine possesses two nitrogen atoms, each with distinct basic and nucleophilic characteristics that are crucial to its chemical behavior.

Pyridine Nitrogen Basicity: The lone pair of electrons on the endocyclic pyridine nitrogen resides in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available for protonation. The basicity of this nitrogen is significantly influenced by the substituents on the ring. The amino group at the C2 position exerts a strong positive resonance (+R) effect, donating electron density into the ring and increasing the availability of the lone pair on the ring nitrogen. This makes 2-aminopyridine (B139424) (pKa = 6.86) considerably more basic than pyridine itself (pKa ≈ 5.2-5.5). The isopentyl group at the C5 position further enhances this basicity through its +I effect, pushing more electron density into the ring. Consequently, this compound is predicted to be a stronger base than 2-aminopyridine.

Amine Nucleophilicity: The exocyclic amino group is a potent nucleophilic center. Its lone pair can readily attack electrophilic carbons in a variety of reactions, including alkylations, acylations, and condensations. While the amino group's resonance donation to the ring slightly reduces its own electron density, it remains a strong nucleophile. The reactivity of this amine is critical in many synthetic applications of 2-aminopyridine derivatives. The pyridine ring nitrogen can also act as a nucleophile, particularly in quaternization reactions with alkyl halides, though this is often competitive with the exocyclic amine's reactivity.

The structure-activity relationship is therefore defined by a duality: reactions with acids will primarily involve the more basic ring nitrogen, while reactions with carbon-based electrophiles can occur at either the exocyclic amine or the ring nitrogen, with the outcome often depending on the specific electrophile and reaction conditions.

Table 1: Comparison of pKa Values for Pyridine and Related Amines This interactive table illustrates the electronic effects of substituents on the basicity of the pyridine ring nitrogen. The pKa value for this compound is an estimated value based on established substituent effects.

| Compound Name | Structure | pKa of Conjugate Acid | Key Electronic Effect(s) |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 4.6 | -R effect of phenyl group delocalizes N lone pair. |

| Pyridine | C₅H₅N | 5.5 | Reference sp2 nitrogen base. |

| 2-Aminopyridine | C₅H₆N₂ | 6.86 | +R effect of amino group increases ring N basicity. |

Conformational Effects and Steric Hindrance in Mediated Chemical Processes

The non-rigid isopentyl group introduces significant conformational and steric factors into the SAR of this compound.

Conformational Flexibility: The single bonds within the isopentyl chain allow for free rotation, resulting in numerous possible conformations (rotamers). These conformations can differ in energy, and the molecule will exist as an equilibrium mixture of these forms. The specific conformation at the moment of reaction can influence the accessibility of nearby reactive sites.

Steric Hindrance: The isopentyl group is sterically bulky. Its presence at the C5 position can hinder the approach of reactants to the adjacent C4 and C6 positions of the pyridine ring. This steric blocking, or hindrance, can affect both the rate and regioselectivity of reactions. For example, in an electrophilic substitution that might otherwise occur at C4 or C6, a bulky reagent may be sterically discouraged from approaching these sites. Similarly, the conformation of the isopentyl chain could potentially shield the lone pair of the pyridine nitrogen or interfere with the reactivity of the amino group, especially in reactions involving large or sterically demanding partners. The transition state leading to a product can be destabilized by steric clashes, favoring alternative reaction pathways.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of a series of compounds with their physical properties or reactivity. For this compound and its derivatives, QSAR models can be developed to predict chemical reactivity (e.g., reaction rates) or stability.

Developing a QSAR model involves several steps:

Data Set Generation: A series of analogs of this compound would be synthesized, varying substituents on the pyridine ring or the amino group. Their chemical reactivity or stability would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure.

Electronic Descriptors: These describe the electron distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule, including molar refractivity (MR) and van der Waals volume.

Hydrophobic Descriptors: The partition coefficient (LogP) quantifies the molecule's lipophilicity.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the calculated descriptors (independent variables) to the observed reactivity (dependent variable). The resulting equation takes the general form: Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Validation: The predictive power of the model is rigorously tested to ensure its reliability.

A well-validated QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired chemical properties and accelerating research by prioritizing synthetic efforts.

Table 2: Hypothetical Data for a QSAR Model of Pyridine Derivatives This interactive table illustrates the type of data used to construct a QSAR model. A series of compounds (R-substituted pyridines) are characterized by calculated molecular descriptors and their experimentally measured reactivity (e.g., log(k)). Statistical analysis of this data would yield a predictive QSAR equation.

| Compound (R-group) | log(k) (Observed) | LogP (Hydrophobicity) | MR (Molar Refractivity) | HOMO (eV) |

|---|---|---|---|---|

| -H | 1.25 | 2.10 | 45.2 | -5.85 |

| -Cl | 1.05 | 2.80 | 50.1 | -6.10 |

| -CH₃ | 1.40 | 2.60 | 50.0 | -5.75 |

| -OCH₃ | 1.55 | 2.05 | 52.9 | -5.60 |

Derivatization and Synthetic Applications of 5 Isopentylpyridin 2 Amine

Synthesis of Fused Heterocyclic Systems from 5-Isopentylpyridin-2-amine

The structure of this compound, containing an endocyclic pyridine (B92270) nitrogen and an exocyclic primary amine, is ideally suited for cyclization reactions to form bicyclic heteroaromatic systems. These reactions typically involve the formation of two new bonds, incorporating both nitrogen atoms into the new ring system.

Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds with a wide range of applications. The synthesis of these scaffolds frequently employs 2-aminopyridine (B139424) derivatives as key starting materials. semanticscholar.orgrsc.org One of the most common methods involves the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as an α-haloketone or α-haloester.

In this reaction, the exocyclic amino group of this compound initially acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen displaces the halide, forming the five-membered imidazole ring. This process, known as the Tschitschibabin reaction, results in the formation of a 7-isopentylimidazo[1,2-a]pyridine derivative. Various catalysts and reaction conditions, including metal-free approaches and microwave irradiation, have been developed to optimize the synthesis of this scaffold. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | α-Bromoketone (e.g., 2-bromoacetophenone) | Reflux in ethanol | 2-Aryl-7-isopentylimidazo[1,2-a]pyridine |

| This compound | Ethyl bromopyruvate | Reflux in ethanol | Ethyl 7-isopentylimidazo[1,2-a]pyridine-2-carboxylate nih.gov |

Pyrido[1,2-a]pyrimidines represent another important class of fused heterocycles. Their synthesis from 2-aminopyridines is often achieved through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-ketoesters or malondialdehyde derivatives. rsc.org The reaction with this compound would proceed via an initial condensation of the amino group with one of the carbonyl groups to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the attack of the pyridine nitrogen on the second carbonyl group, followed by dehydration, yields the pyrido[1,2-a]pyrimidine core. The isopentyl group at the 7-position of the resulting bicyclic system remains intact throughout this transformation.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Acid catalysis, heat | 2,4-Dimethyl-7-isopentylpyrido[1,2-a]pyrimidin-5-ium salt |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Polyphosphoric acid, heat | 4-Methyl-7-isopentylpyrido[1,2-a]pyrimidin-2-one |

Formation of Schiff Bases and Other Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.comiosrjournals.org This reaction typically occurs under acid or base catalysis, or with heating, and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.org

The resulting Schiff bases, N-((5-isopentylpyridin-2-yl)methylene)amines, are valuable intermediates in organic synthesis. The C=N double bond can be hydrogenated to form secondary amines or be attacked by nucleophiles. These compounds and their metal complexes have been studied for their diverse chemical properties. ijcrt.orgekb.eg The reaction is general and can be performed with a wide variety of aromatic and aliphatic carbonyl compounds.

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol, reflux, catalytic acetic acid | N-(Arylmethylene)-5-isopentylpyridin-2-amine |

| This compound | Ketone (e.g., Acetone) | Toluene, Dean-Stark trap, p-TSA | N-(Propan-2-ylidene)-5-isopentylpyridin-2-amine |

Alkylation and Arylation Reactions at the Amine Nitrogen and Pyridine Ring

The functionalization of this compound through alkylation or arylation can occur at two primary sites: the exocyclic amine nitrogen and the carbon atoms of the pyridine ring. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.

Direct N-alkylation or N-arylation of the amino group can be achieved using alkyl halides or aryl halides under basic conditions. The nucleophilic amino group displaces the halide to form secondary or tertiary amines. For arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed to form the C-N bond between the amine and an aryl halide.

C-H functionalization of the pyridine ring is a more advanced strategy. Palladium-catalyzed C-H arylation or alkylation often requires a directing group to achieve regioselectivity. nih.gov In the case of 2-aminopyridines, the amino group itself can serve as a directing group, guiding the substitution to the C-3 position. Alternatively, the pyridine nitrogen can direct functionalization to the C-6 position. The presence of the isopentyl group at C-5 may sterically influence the regiochemical outcome of these reactions.

Applications in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are powerful tools for building molecular complexity. jocpr.com this compound, as a primary amine, is a suitable component for several important MCRs.

In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.gov Using this compound as the amine component would lead to the formation of complex acyclic structures bearing the pyridinyl moiety.

Another relevant MCR is the Strecker reaction for the synthesis of α-amino nitriles, which involves an amine, a carbonyl compound, and a cyanide source. mdpi.com The resulting α-aminonitrile can be further hydrolyzed to produce α-amino acids. Furthermore, 2-aminopyridines can participate in Povarov-type reactions, a three-component reaction between an aniline derivative, an aldehyde, and an activated alkene to synthesize tetrahydroquinolines. As a heterocyclic amine, this compound can be used to generate analogous fused heterocyclic structures. These MCRs provide an efficient pathway to rapidly generate libraries of complex molecules based on the this compound scaffold.

| MCR Type | Reactants | Product Class |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-N-(5-isopentylpyridin-2-yl)amides |

| Strecker Reaction | This compound, Aldehyde, Trimethylsilyl cyanide | α-(5-Isopentylpyridin-2-ylamino)nitriles |

Future Research Directions and Emerging Perspectives in 5 Isopentylpyridin 2 Amine Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The development of efficient and sustainable synthetic routes to 5-isopentylpyridin-2-amine is a primary area for future investigation. While classical methods for the synthesis of 2-aminopyridines exist, emerging strategies could offer significant advantages in terms of yield, selectivity, and environmental impact.